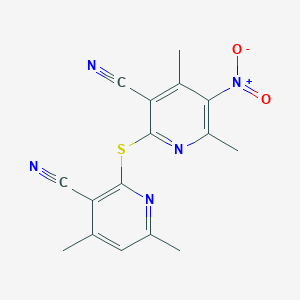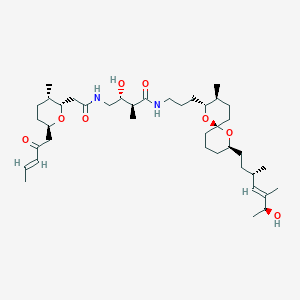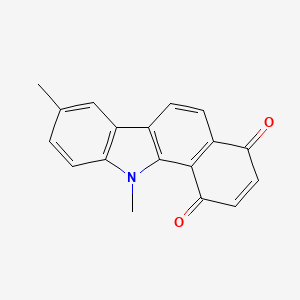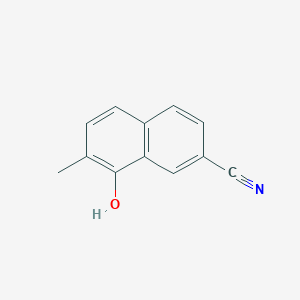
4-(4-Methylphenyl)sulfinyl-7-nitro-2,1,3-benzoxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of NSC228150 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Análisis De Reacciones Químicas
NSC228150 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: NSC228150 can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
NSC228150 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is employed in the study of bacterial DNA replication and resistance mechanisms due to its ability to inhibit single-stranded DNA-binding proteins.
Medicine: NSC228150 is being investigated for its potential use in developing new antimicrobial therapies, particularly against drug-resistant bacteria.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of NSC228150 involves the inhibition of single-stranded DNA-binding proteins. These proteins play a crucial role in DNA replication, repair, and recombination. By inhibiting these proteins, NSC228150 disrupts the DNA replication process, leading to the inhibition of bacterial growth and proliferation. The molecular targets of NSC228150 include the single-stranded DNA-binding proteins found in various bacterial species .
Comparación Con Compuestos Similares
NSC228150 can be compared with other similar compounds that inhibit single-stranded DNA-binding proteins. Some of these similar compounds include:
9-Hydroxyphenylfluoron: This compound also inhibits single-stranded DNA-binding proteins and has shown potential as an antimicrobial agent.
Purpurogallin: Another inhibitor of single-stranded DNA-binding proteins, purpurogallin has demonstrated selective toxicity towards bacterial cells while being non-toxic to human cells.
What sets NSC228150 apart from these compounds is its unique chemical structure, which allows for specific interactions with the target proteins, leading to effective inhibition of bacterial DNA replication .
Propiedades
Número CAS |
53619-67-3 |
|---|---|
Fórmula molecular |
C13H9N3O4S |
Peso molecular |
303.30 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)sulfinyl-7-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C13H9N3O4S/c1-8-2-4-9(5-3-8)21(19)11-7-6-10(16(17)18)12-13(11)15-20-14-12/h2-7H,1H3 |
Clave InChI |
FRBRHPUZSWIODD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzonitrile,4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]-](/img/structure/B10778841.png)

![1H-Benzo[a]carbazole-1,4(11H)-dione, 8-methoxy-11-methyl-](/img/structure/B10778857.png)

![5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-8-[(1S)-1,2-dihydroxyethyl]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-,(8S,10S)-](/img/structure/B10778872.png)
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B10778875.png)
![2,6-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B10778882.png)
![[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778886.png)
![methanesulfonic acid;methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate](/img/structure/B10778891.png)

![3-Tert-butylindeno[1,2-c]pyrazol-4(3ah)-one](/img/structure/B10778936.png)
